molecular formula C13H7F3N4O3 B420615 5-nitro-N-[3-(trifluoromethyl)phenyl]-2,1,3-benzoxadiazol-4-amine

5-nitro-N-[3-(trifluoromethyl)phenyl]-2,1,3-benzoxadiazol-4-amine

Cat. No.: B420615
M. Wt: 324.21g/mol
InChI Key: IBJZYVNVTABIBX-UHFFFAOYSA-N
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Description

5-nitro-N-[3-(trifluoromethyl)phenyl]-2,1,3-benzoxadiazol-4-amine is a chemical compound known for its unique structure and properties It is characterized by the presence of a nitro group, a trifluoromethyl group, and a benzoxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-nitro-N-[3-(trifluoromethyl)phenyl]-2,1,3-benzoxadiazol-4-amine typically involves the reaction of 3-(trifluoromethyl)aniline with 5-nitro-2,1,3-benzoxadiazole under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a form suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

5-nitro-N-[3-(trifluoromethyl)phenyl]-2,1,3-benzoxadiazol-4-amine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas or sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce different functional groups into the molecule .

Scientific Research Applications

5-nitro-N-[3-(trifluoromethyl)phenyl]-2,1,3-benzoxadiazol-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-nitro-N-[3-(trifluoromethyl)phenyl]-2,1,3-benzoxadiazol-4-amine involves its interaction with specific molecular targets and pathways. The nitro and trifluoromethyl groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-nitro-N-[3-(trifluoromethyl)phenyl]-2,1,3-benzoxadiazol-4-amine is unique due to the presence of the benzoxadiazole ring, which imparts distinct chemical and physical properties. This structural feature enhances its stability and reactivity, making it valuable for various applications .

Properties

Molecular Formula

C13H7F3N4O3

Molecular Weight

324.21g/mol

IUPAC Name

5-nitro-N-[3-(trifluoromethyl)phenyl]-2,1,3-benzoxadiazol-4-amine

InChI

InChI=1S/C13H7F3N4O3/c14-13(15,16)7-2-1-3-8(6-7)17-12-10(20(21)22)5-4-9-11(12)19-23-18-9/h1-6,17H

InChI Key

IBJZYVNVTABIBX-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)NC2=C(C=CC3=NON=C32)[N+](=O)[O-])C(F)(F)F

Canonical SMILES

C1=CC(=CC(=C1)NC2=C(C=CC3=NON=C32)[N+](=O)[O-])C(F)(F)F

Origin of Product

United States

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